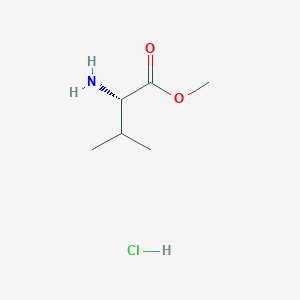

L-Valine methyl ester hydrochloride

Descripción general

Descripción

L-Valine methyl ester hydrochloride is an organic compound that is a derivative of the amino acid valine . It is also known as Methyl (S)-2-amino-3-methylbutanoate hydrochloride . It is used in the synthesis of Valaciclovir, the L-Valine ester prodrug of Acyclovir, which is an orally active acyclic nucleoside with inhibitory activity towards several herpes viruses .

Synthesis Analysis

The synthesis of L-Valine methyl ester hydrochloride involves the reaction of L-Valine with methanol in the presence of thionyl chloride . The reaction is carried out under controlled temperature conditions and the product is purified by recrystallization .

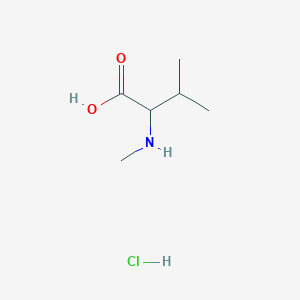

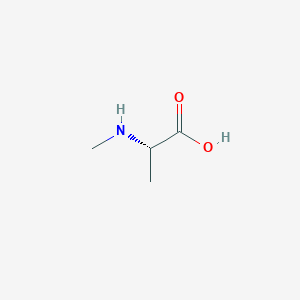

Molecular Structure Analysis

The molecular formula of L-Valine methyl ester hydrochloride is C6H13NO2·HCl . It has a molecular weight of 167.63 . The structure can be represented as (CH3)2CHCH(NH2)COOCH3·HCl .

Physical And Chemical Properties Analysis

L-Valine methyl ester hydrochloride appears as white powder to crystal . It is soluble in water . It has a specific rotation of [α]20/D +15.0 to +16.0 deg (C=2, H2O) . Its melting point is 171-173 °C .

Aplicaciones Científicas De Investigación

Peptide Synthesis

L-Valine methyl ester hydrochloride is commonly used in peptide synthesis . It is a building block in the production of more complex peptide chains. The ester group in the compound aids in the formation of peptide bonds, which are crucial in the creation of proteins.

Nutrient Sensing

This compound has been associated with nutrient sensing in biological systems . It is involved in the activation of transporter-related nutrient sensors, also known as transceptors, which mediate nutrient activation of signaling pathways through the plasma membrane.

Activation of PR1 Transcription in Plants

In plant biology, L-Valine methyl ester hydrochloride has been used in the activation of PR1 (Pathogenesis-Related protein 1) transcription in potted tomato and lettuce plants . PR1 is a marker of systemic acquired resistance (SAR), a “whole-plant” resistance response that occurs following an earlier localized exposure to a pathogen.

Mecanismo De Acción

Target of Action

L-Valine methyl ester hydrochloride is a derivative of the amino acid L-Valine . It is used in the synthesis of various compounds, including peptides . .

Mode of Action

It is known that amino acid derivatives can interact with transporter-related nutrient sensors, called transceptors, which mediate nutrient activation of signaling pathways through the plasma membrane .

Biochemical Pathways

L-Valine, the parent compound of L-Valine methyl ester hydrochloride, is involved in several biochemical pathways. For instance, it is a precursor in the penicillin biosynthetic pathway . .

Pharmacokinetics

It is known to be soluble in water, methanol, and ethanol, and nearly insoluble in acetone, ether, and chloroform . This solubility profile may influence its bioavailability.

Result of Action

They can influence the secretion of metabolic hormones, fuel supply during exercise, mental performance during stress-related tasks, and prevent muscle damage caused by exercise .

Action Environment

The action, efficacy, and stability of L-Valine methyl ester hydrochloride can be influenced by various environmental factors. For instance, it should be stored in a cool, dry place to ensure good ventilation . Additionally, it should be kept away from strong oxidizing agents and heat sources to prevent decomposition and the release of irritating gases and vapors .

Propiedades

IUPAC Name |

methyl (2S)-2-amino-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)6(8)9-3;/h4-5H,7H2,1-3H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUGLDBMQKZTXPW-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212389 | |

| Record name | Methyl valinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Valine methyl ester hydrochloride | |

CAS RN |

6306-52-1 | |

| Record name | L-Valine, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6306-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl valinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl valinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl valinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of L-valine methyl ester hydrochloride in the pharmaceutical industry?

A1: L-valine methyl ester hydrochloride serves as a crucial building block in the synthesis of valsartan [, , , , ], a widely prescribed antihypertensive drug.

Q2: How does the purity of L-valine methyl ester hydrochloride impact the quality of valsartan?

A2: Research indicates a direct relationship between the presence of L-isoleucine methyl ester hydrochloride, an impurity in L-valine methyl ester hydrochloride, and the formation of related substance E in valsartan []. Specifically, using L-valine methyl ester hydrochloride with no more than 0.15% L-isoleucine methyl ester hydrochloride results in valsartan containing less than 0.10% of related substance E [].

Q3: Are there analytical methods available to assess the purity of L-valine methyl ester hydrochloride?

A3: Yes, gas chromatography (GC) emerges as a widely used technique for determining the purity of L-valine methyl ester hydrochloride []. This method has been validated for precision, recovery, linearity range, robustness, and sample solution stability, confirming its suitability for quality control in pharmaceutical manufacturing [].

Q4: Beyond GC, are other analytical techniques employed to characterize L-valine methyl ester hydrochloride?

A4: Absolutely, High-Performance Liquid Chromatography (HPLC) is another technique employed to quantify L-valine methyl ester hydrochloride and related impurities within drug substances like valsartan [].

Q5: Can you elaborate on the synthesis of valsartan using L-valine methyl ester hydrochloride?

A5: Certainly. One synthetic route utilizes L-valine methyl ester hydrochloride in a multi-step process. It involves reacting L-valine methyl ester hydrochloride with 2N-trityl-5-(4'-methylbiphenyl-2-yl)tetrazole, followed by deprotection and acylation with pentanoyl chloride. The resulting intermediate then undergoes hydrolysis to yield valsartan [].

Q6: Are there alternative synthetic pathways for valsartan that utilize L-valine methyl ester hydrochloride?

A6: Yes, another method involves the reaction of L-valine methyl ester hydrochloride with 4-brooethyl-2'-cyanobiphenyl, followed by acylation, azidation, and hydrolysis to obtain valsartan []. This particular method leverages phase-transfer catalysts to enhance reaction efficiency [].

Q7: Are there any studies on the physicochemical properties of L-valine methyl ester hydrochloride?

A7: Yes, research has explored the solute-solute and solute-solvent interactions of aqueous binary mixtures containing L-valine methyl ester hydrochloride using volumetric and compressional studies at different temperatures [].

Q8: Apart from valsartan synthesis, are there other applications of L-valine methyl ester hydrochloride?

A8: L-valine methyl ester hydrochloride is also employed in synthesizing chiral azomethines, achieved through reactions with substituted benzaldehydes derived from vanillin [].

Q9: Has L-valine methyl ester hydrochloride been explored in the context of macrocycle synthesis?

A9: Indeed, it serves as a starting material for synthesizing an isopropyl-substituted 1,4,7-triazacyclononane. Researchers developed an in situ sequential macrocyclization method to achieve efficient yields [].

Q10: Can L-valine methyl ester hydrochloride be used to prepare chiral organoboranes?

A10: Yes, it can be utilized in the synthesis of spiroborate esters, a class of chiral organoboranes, using ethylene glycol and triisopropyl borate [].

Q11: Does L-valine methyl ester hydrochloride participate in copper-mediated reactions?

A11: Yes, it can react with benzaldehyde in a copper-mediated oxidative coupling, facilitated by copper(I) iodide, tert-butyl hydroperoxide, and silver iodate, yielding (S)-Methyl-2-benzamido-3-methylbutanoate [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

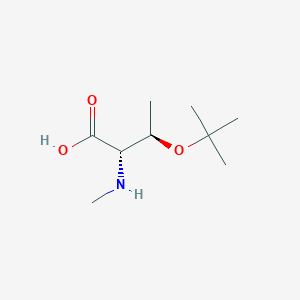

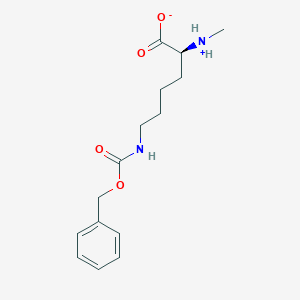

![2-[Benzyl(methyl)amino]-3-methylbutanoic acid](/img/structure/B554846.png)